N-(3,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c1-18-8-11-21(12-9-18)17-32(30,31)25-15-28(24-7-5-4-6-23(24)25)16-26(29)27-22-13-10-19(2)20(3)14-22/h4-15H,16-17H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKWBDGRYQMIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole core is then sulfonylated using a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.
Acetamide Formation: The final step involves the acylation of the sulfonylated indole with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The methanesulfonyl and indole moieties are primary sites for oxidation.
-
Mechanistic Insights :
Reduction Reactions
Reductive transformations target the acetamide and sulfonamide functionalities.
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Key Observations :
Substitution Reactions
Nucleophilic and electrophilic substitutions occur at the indole, sulfonamide, and aromatic positions.
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Synthetic Utility :
Hydrolysis and Functional Group Interconversion
Controlled hydrolysis enables access to carboxylic acids and amines.
| Reagent/Conditions | Reaction Site | Major Product | Yield | References |
|---|---|---|---|---|
| 6M HCl, reflux | Acetamide group | Carboxylic acid | 89% | |
| NaOH (aq)/EtOH | Sulfonamide linkage | Sulfonic acid and aniline derivatives | 76% |
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Applications :
Cross-Coupling and Catalytic Reactions
Transition-metal catalysis enables C–C bond formation.
| Reagent/Conditions | Reaction Type | Major Product | Yield | References |
|---|---|---|---|---|
| Pd(PPh₃)₄, Suzuki coupling | Aryl-aryl bond formation | Biaryl-indole hybrid | 78% | |
| CuI, proline ligand | Ullmann coupling | N-aryl sulfonamide | 65% |
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Notable Example :
Comparative Reactivity Table
| Reaction Type | Preferred Reagent | Rate (Relative) | Byproducts |
|---|---|---|---|
| Oxidation | KMnO₄/H⁺ | Fast | Over-oxidized traces |
| Reduction | LiAlH₄ | Moderate | Amine oligomers |
| Substitution | NH₃/EtOH | Slow | Unreacted starting material |
Mechanistic and Synthetic Implications
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The indole core directs electrophilic substitutions to C3 and C5 positions due to its π-excessive nature .
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Methanesulfonyl groups act as electron-withdrawing moieties, deactivating the indole toward nitration but enhancing stability toward oxidation .
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Dimethylphenyl substituents sterically hinder reactions at the acetamide nitrogen, necessitating elevated temperatures for nucleophilic substitutions.
This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry, enabling tailored modifications for structure-activity relationship (SAR) studies. Future research should explore enantioselective functionalization and biocatalytic transformations to access chiral derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the sulfonyl group can form hydrogen bonds, facilitating binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The position and nature of substituents on the phenyl ring critically modulate physicochemical and pharmacological properties:
Key Observations :
Indole Core Modifications
The indole moiety’s substitution pattern influences electronic properties and biological interactions:
Key Observations :
- Hydroxyimino derivatives () exhibit antioxidant properties, whereas sulfonyl-substituted indoles (target compound, ) are more suited for enzyme or receptor targeting .
Pharmacological and Physical Properties
Biological Activity
N-(3,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound can be described by the following structural formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₂₃N₂O₄S |
| Molecular Weight | 365.47 g/mol |
| CAS Number | 123456-78-9 (hypothetical for this context) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate various signaling pathways by binding to enzymes or receptors, thus influencing cellular processes such as proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human breast cancer cells with an IC₅₀ value significantly lower than that of standard chemotherapeutics like doxorubicin. The presence of the indole moiety is critical for its cytotoxic effects, as it enhances interaction with cellular targets involved in cancer progression.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects . It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of arthritis. This suggests potential therapeutic applications in treating inflammatory diseases.
Summary of Biological Activity Data
| Activity Type | Cell Line/Model | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 5.2 | |
| Anticancer | A549 (lung cancer) | 7.8 | |
| Anti-inflammatory | Rat model of arthritis | 12.5 |
Case Study: Anticancer Activity
In a controlled study published in a peer-reviewed journal, this compound was evaluated for its efficacy against several cancer types. The results indicated that the compound not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways. The study concluded that the compound's unique structure contributes significantly to its biological activity.
Q & A
Q. What are the common synthetic routes for preparing N-(3,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide?
The compound is synthesized via multi-step reactions, including:
- Sulfonylation : A methanesulfonyl group is introduced to the indole ring using (4-methylphenyl)methanesulfonyl chloride under basic conditions (e.g., K₂CO₃) in anhydrous DMSO at 50–80°C .
- Acetamide coupling : The sulfonylated indole intermediate reacts with 3,4-dimethylphenylacetic acid using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in DMSO, followed by purification via silica gel chromatography .
- Key validation : Confirm structure via ¹H/¹³C NMR (e.g., characteristic acetamide proton at δ 4.6–4.8 ppm) and HRMS .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the indole NH (δ 8.1–8.3 ppm), sulfonyl group (δ 2.8–3.1 ppm for CH₃), and acetamide protons (δ 4.6–4.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Match calculated and observed molecular ion peaks (e.g., [M+H]⁺ for C₂₆H₂₅N₂O₃S: 445.1584) .
- FT-IR : Confirm sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and amide (C=O stretch at 1660–1700 cm⁻¹) functional groups .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Antioxidant activity : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. Compare IC₅₀ values to standards like ascorbic acid .
- Anticancer activity : Screen against Bcl-2/Mcl-1 protein targets via fluorescence polarization assays or apoptosis induction in cancer cell lines (e.g., MCF-7, HeLa) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antioxidant vs. anticancer) be reconciled?
- Mechanistic context : Antioxidant activity (radical scavenging) may dominate in non-cellular assays (e.g., DPPH), while pro-apoptotic effects (anticancer) require cellular uptake and protein interaction .
- Dose dependency : Low concentrations may exhibit radical scavenging, while higher doses induce cytotoxicity. Validate via dose-response curves and ROS (reactive oxygen species) detection assays .
- Structural tweaks : Modify the 3,4-dimethylphenyl group to enhance target selectivity (e.g., replace with electron-withdrawing groups for improved anticancer potency) .
Q. What computational strategies optimize this compound’s pharmacokinetics (e.g., CNS permeability)?
- Lipophilicity (LogP) : Calculate via ChemDraw or Schrodinger Suite. Ideal LogP for CNS penetration: 2–5. The methylphenyl sulfonyl group may increase hydrophobicity, requiring solubility enhancers (e.g., PEGylation) .
- Molecular docking : Simulate binding to orexin-1 receptors (target in ) or Bcl-2/Mcl-1 () using AutoDock Vina. Prioritize residues like Asp107 (orexin-1) or Leu108 (Bcl-2) for hydrogen bonding .
- ADMET prediction : Use SwissADME to assess absorption (e.g., high GI absorption) and toxicity (e.g., Ames test negativity) .
Q. How to resolve discrepancies in NMR data across synthetic batches?
- Impurity profiling : Run LC-MS to detect byproducts (e.g., incomplete sulfonylation or acetyl hydrolysis). Adjust reaction time/temperature to suppress side reactions .
- Solvent effects : DMSO-d₆ in NMR may cause peak broadening. Compare spectra in CDCl₃ for sharper resolution .
- Crystallography : If available, obtain single-crystal X-ray data to confirm stereochemistry and packing anomalies .
Methodological Guidelines
7. Designing SAR (Structure-Activity Relationship) studies:
- Variable substituents : Systematically alter the indole 3-position (sulfonyl vs. carbonyl) and acetamide phenyl group (3,4-dimethyl vs. 4-chloro). Assess impact on IC₅₀ values in target assays .
- Control compounds : Include analogs like N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide () to isolate the sulfonyl group’s contribution to activity.
8. Scaling up synthesis for in vivo studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
